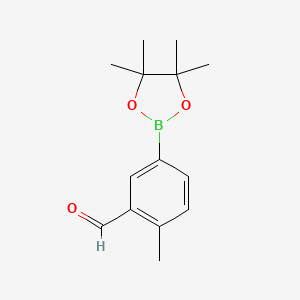

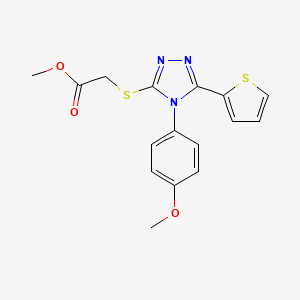

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The synthesis of this compound involves nucleophilic and amidation reactions . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

This compound is involved in various transformation processes due to its high stability, low toxicity, and high reactivity . It is used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be further clarified by studying the molecular electrostatic potential and frontier molecular orbitals of the compound .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde:

Organic Synthesis

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound serves as a boronic ester, which is a crucial reagent for forming carbon-carbon bonds. Its stability and reactivity make it an excellent choice for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for the synthesis of various drug candidates. Its role in forming carbon-carbon bonds allows for the creation of diverse molecular structures, which can be further modified to develop new therapeutic agents. The compound’s versatility in synthesis makes it valuable for producing potential drugs targeting various diseases, including cancer and infectious diseases .

Material Science

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is also employed in material science for the development of advanced materials. It is used in the synthesis of polymers and other materials with specific properties, such as conductivity, flexibility, and strength. These materials have applications in electronics, coatings, and nanotechnology .

Catalysis

In the field of catalysis, this compound acts as a ligand in various catalytic processes. Its ability to form stable complexes with transition metals makes it useful in catalytic cycles, enhancing the efficiency and selectivity of reactions. This application is particularly important in industrial processes where catalysts are used to produce chemicals on a large scale .

Chemical Biology

Researchers in chemical biology use 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde to study biological systems. It can be incorporated into probes and sensors that detect specific biomolecules, such as proteins and nucleic acids. These tools are essential for understanding biological processes and developing diagnostic methods .

Polymer Chemistry

Lastly, this compound is significant in polymer chemistry, where it is used to create polymers with unique properties. These polymers can be tailored for specific applications, such as drug delivery systems, biodegradable materials, and high-performance plastics. The ability to modify the polymer structure at the molecular level allows for the development of materials with desired characteristics.

Sigma-Aldrich SpringerLink Sigma-Aldrich Sigma-Aldrich SpringerLink : Sigma-Aldrich : SpringerLink : Sigma-Aldrich

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The compound has potential applications in the field of medicine, organic synthesis, and fine chemicals . It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases . It can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Eigenschaften

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO3/c1-10-6-7-12(8-11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYGIWURVFRSCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-Chloro-4-fluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2708431.png)

![3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2708433.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708435.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2708436.png)

![3-Amino-8-methoxy-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B2708437.png)

![(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2708442.png)

![Methyl 2-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride](/img/structure/B2708444.png)

![Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2708448.png)